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molecular formula C10H8N2OS B1235487 5H-Thiazolo[2,3-b]quinazolin-3(2H)-one

5H-Thiazolo[2,3-b]quinazolin-3(2H)-one

Cat. No. B1235487
M. Wt: 204.25 g/mol
InChI Key: HLMXNCAYJOMBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04738964

Procedure details

A mixture of 1.0 g (0.006 mol) 3,4-dihydro-2(1H)-quinazolinethione (compound II), 0.57 g (0.006 mol) chloroacetic acid, and 0.54 g (0.0065 mol) sodium bicarbonate is mixed in 31.25 ml water, and heated overnight at 90° C. Then, 12.5 ml of dimethylformamide is added, and the reaction mixture is refluxed for 61/2 hours. After cooling, 5H-thiazolo[2,3-b]quinazolin-3(2H)-one, as the precipitated solid, is filtered off and recrystallized from anhydrous ethanol. Replacement of 3,4-dihydro-2(1H)-quinazolinethione by a derivative thereof in which a nuclear hydrogen of the benzene ring has been substituted with lower alkyl, alkoxy, halogen, trifluoromethyl, NO2 or NH2, results in the corresponding derivative of 5H-thiazolo[2,3-b]quinazolin-3(2H)-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
31.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][NH:3][C:2]1=[S:11].Cl[CH2:13][C:14](O)=[O:15].C(=O)(O)[O-].[Na+].CN(C)C=O>O>[S:11]1[C:2]2=[N:1][C:10]3[C:5]([CH2:4][N:3]2[C:14](=[O:15])[CH2:13]1)=[CH:6][CH:7]=[CH:8][CH:9]=3 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(NCC2=CC=CC=C12)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NCC2=CC=CC=C12)=S
Name
Quantity
0.57 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
0.54 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
31.25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 61/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
5H-thiazolo[2,3-b]quinazolin-3(2H)-one, as the precipitated solid, is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from anhydrous ethanol

Outcomes

Product
Name
Type
product
Smiles
S1CC(N2C1=NC1=CC=CC=C1C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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